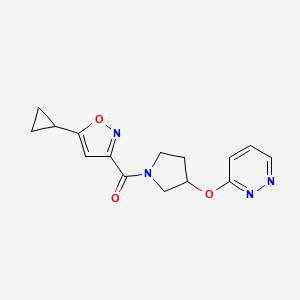

(5-Cyclopropylisoxazol-3-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

Description

(5-Cyclopropylisoxazol-3-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone is a heterocyclic compound featuring a methanone core linked to two distinct pharmacophores: a 5-cyclopropyl-substituted isoxazole ring and a pyrrolidine moiety bearing a pyridazin-3-yloxy group.

Properties

IUPAC Name |

(5-cyclopropyl-1,2-oxazol-3-yl)-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3/c20-15(12-8-13(22-18-12)10-3-4-10)19-7-5-11(9-19)21-14-2-1-6-16-17-14/h1-2,6,8,10-11H,3-5,7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXLRLGTVARTHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)N3CCC(C3)OC4=NN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropylisoxazol-3-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the individual components:

Cyclopropylisoxazole Synthesis: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Pyridazin-3-yloxy Synthesis: This involves the functionalization of pyridazine derivatives, often through nucleophilic substitution reactions.

Pyrrolidin-1-yl Synthesis: This can be synthesized from pyrrolidine through various functionalization reactions.

The final step involves the coupling of these components under specific reaction conditions, such as the use of coupling reagents and catalysts to facilitate the formation of the desired methanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropylisoxazol-3-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain components within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Agrochemical Applications

The compound has been studied for its potential as a herbicide . Isoxaflutole, a related compound, has demonstrated effective herbicidal properties by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) , crucial for carotenoid biosynthesis in plants. This inhibition leads to chlorophyll degradation and plant death upon excessive sunlight exposure .

Case Study: Herbicidal Efficacy

In a study evaluating the efficacy of isoxaflutole-based formulations, it was found that the compound effectively controlled various weed species while exhibiting low toxicity to non-target organisms. The results indicated an EC50 value significantly lower than that of conventional herbicides, suggesting a favorable safety profile for agricultural use .

Pharmaceutical Applications

The compound's structural features suggest potential pharmacological activities , particularly as an antitumor agent . Research has indicated that derivatives of isoxazoles exhibit cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Activity

A study involving the synthesis of isoxazole derivatives reported significant cytotoxicity against human cancer cell lines, including lung and breast cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, highlighting the therapeutic potential of this chemical class .

Ecotoxicological Studies

Ecotoxicological assessments have been performed to evaluate the environmental safety of isoxaflutole and its derivatives. These studies focus on the impact on aquatic organisms and soil microbiota.

Case Study: Ecotoxicological Impact

Research demonstrated that isoxaflutole exhibited lower toxicity levels in aquatic environments when combined with safeners, which enhance plant resilience while reducing adverse effects on non-target species. The findings suggest that careful formulation can mitigate ecological risks associated with herbicide use .

Mechanism of Action

The mechanism of action of (5-Cyclopropylisoxazol-3-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with structurally related methanone derivatives from the literature:

Table 1: Key Structural and Functional Comparisons

Structural Distinctions

- Isoxazole vs. Pyrazole/Thiophene: The 5-cyclopropylisoxazole moiety provides steric hindrance and metabolic stability compared to pyrazole or thiophene rings in compounds 7a and 7b . Cyclopropyl groups are known to enhance lipophilicity and bioavailability.

- Pyridazin-3-yloxy vs.

- Pyrrolidine Linker : The pyrrolidine spacer introduces conformational flexibility absent in rigid triazole-linked analogs (e.g., 10a), possibly enabling adaptation to diverse enzyme active sites .

Research Findings and Hypotheses

- Biological Activity : Pyridazine-containing analogs (e.g., 10a) show antiviral activity, suggesting the target compound may inhibit viral replication via similar mechanisms .

- Metabolic Stability : The cyclopropyl group in the isoxazole ring could reduce oxidative metabolism compared to methyl-substituted pyrazoles (e.g., 7a-b), as seen in other cyclopropyl-bearing drugs .

- Toxicity Profile : Unlike nitro-containing compounds (e.g., 10a), the absence of nitro groups in the target compound may minimize off-target toxicity .

Biological Activity

The compound (5-Cyclopropylisoxazol-3-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and modulation of specific kinases. This article explores its biological activity, including mechanisms of action, cytotoxicity, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be described by its IUPAC name, which reflects its complex structure comprising an isoxazole moiety and a pyridazinyl-pyrrolidine derivative. Its molecular formula is , with a molecular weight of 286.34 g/mol.

The biological activity of this compound primarily revolves around its interaction with various biological targets, particularly kinases involved in cancer progression. The isoxazole ring is known for its role in modulating enzyme activity, while the pyridazine and pyrrolidine components contribute to the compound's binding affinity and specificity.

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The cytotoxicity was assessed using the MTT assay, yielding the following IC50 values:

| Cell Line | IC50 Value (μM) |

|---|---|

| A549 | 2.73 ± 0.33 |

| MCF-7 | 1.23 ± 0.18 |

| HeLa | 1.06 ± 0.16 |

These results indicate significant cytotoxicity compared to standard chemotherapeutics, suggesting that this compound may serve as a promising lead in cancer therapy .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications to the isoxazole and pyridazine moieties can significantly impact biological activity. For instance, the introduction of electron-withdrawing groups on the pyridazine ring enhances binding affinity to target kinases, thereby increasing cytotoxic potency .

Case Studies

In a notable case study, researchers synthesized a series of derivatives based on the core structure of the compound . These derivatives were tested for their inhibitory effects on c-Met kinase, a critical target in various cancers. Compounds exhibiting IC50 values lower than 5 μM were identified as potential candidates for further development .

Table: Inhibitory Activities Against c-Met Kinase

| Compound | IC50 Value (μM) |

|---|---|

| Compound 12e | 0.090 |

| Foretinib | 0.019 |

This data underscores the potential of this class of compounds in targeting specific pathways involved in tumor growth and metastasis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.